
Zinc glycinate
Overview
Description
Zinc glycinate is a chelated form of zinc where zinc is bound to glycine, an amino acid. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including enzyme function, immune response, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized through the reaction of glycine with zinc salts such as zinc sulfate or zinc acetate. The general procedure involves dissolving glycine in water and adding a zinc salt solution. The pH of the solution is adjusted to around 5-7 using sodium hydroxide. The mixture is then heated to 70-90°C and stirred for several hours to ensure complete reaction. The resulting product is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors for mixing and heating, followed by filtration and drying units to isolate and purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zinc glycinate primarily undergoes chelation reactions due to the presence of the amino and carboxyl groups in glycine. These groups coordinate with the zinc ion to form stable five-membered rings .
Common Reagents and Conditions:
Chelation: Glycine and zinc salts (e.g., zinc sulfate, zinc acetate) in aqueous solution.
pH Adjustment: Sodium hydroxide to maintain pH between 5-7.
Temperature: 70-90°C for optimal reaction conditions.
Major Products: The primary product of these reactions is this compound, which is characterized by its high stability and bioavailability .
Scientific Research Applications
Bioavailability and Absorption
Zinc glycinate has been shown to have higher bioavailability compared to other zinc supplements such as zinc gluconate and zinc sulfate. A study indicated that zinc bis-glycinate (another name for this compound) increased plasma zinc levels significantly more than its counterparts. Specifically, it was found to be 43.4% more bioavailable than zinc gluconate .
Comparative Bioavailability Table
Zinc Formulation | Bioavailability Increase (%) | Study Reference |
---|---|---|
This compound | +43.4 | |
Zinc Gluconate | Baseline | |
Zinc Sulfate | Baseline |
Nutritional Supplementation
This compound is frequently used in dietary supplements aimed at improving overall health. Its high absorption rate makes it particularly effective for individuals with zinc deficiency or those requiring enhanced immune function.
- Clinical Trials : In a randomized controlled trial involving young adult women, supplementation with this compound significantly increased plasma zinc levels compared to both placebo and zinc gluconate groups .
Animal Nutrition
This compound is also applied in animal feed, particularly for poultry and livestock, due to its benefits in growth performance and health.
- Case Study on Broilers : A study involving broiler chickens showed that supplementation with 60 mg/kg of zinc from this compound improved average daily gain and feed intake compared to control groups. Additionally, it enhanced serum indexes and intestinal health .
Animal Performance Data Table
Treatment Group | Average Daily Gain (g) | Average Daily Feed Intake (g) | Serum Zinc Levels (µg/dL) |
---|---|---|---|
Control | X | Y | Z |
This compound | A | B | C |
Zinc Sulfate | D | E | F |
Health Benefits
Research indicates that this compound may offer several health benefits beyond basic supplementation:
- Immune Function : Zinc plays a crucial role in immune response. Studies suggest that adequate supplementation can help reduce the duration of colds and enhance overall immune function .
- Antioxidant Properties : this compound has been shown to improve antioxidant status in various populations, potentially reducing oxidative stress markers such as malondialdehyde levels .
Safety and Tolerability
This compound is generally recognized as safe when used within recommended doses. Clinical studies have reported minimal adverse effects compared to other forms of zinc, making it a preferred choice for supplementation .
Mechanism of Action
Zinc glycinate exerts its effects primarily through the release of zinc ions in the body. These ions participate in numerous biochemical pathways, including:
Enzyme Activation: Zinc acts as a cofactor for over 300 enzymes, influencing processes such as DNA synthesis, protein synthesis, and cell division.
Immune Function: Zinc is crucial for the development and function of immune cells, including T-lymphocytes and macrophages.
Antioxidant Defense: Zinc contributes to the stabilization of cell membranes and the prevention of oxidative damage by free radicals
Comparison with Similar Compounds
Zinc Gluconate: Another chelated form of zinc, often used in supplements. It has lower bioavailability compared to zinc glycinate.
Zinc Citrate: Known for its good absorption but can have a metallic taste.
Zinc Methionine: Similar bioavailability to this compound but may have different metabolic effects
Uniqueness of this compound: this compound stands out due to its high bioavailability and minimal gastrointestinal side effects. It is particularly effective in increasing zinc levels in the body without causing the metallic taste associated with other zinc supplements .
Biological Activity
Zinc glycinate (ZnGly) is a chelated form of zinc that has garnered attention for its enhanced bioavailability and potential health benefits compared to other zinc supplements. This article explores the biological activity of this compound, focusing on its absorption, efficacy, and impact on various health parameters, supported by relevant research findings and case studies.
1. Chemical Structure and Bioavailability
This compound consists of a zinc ion chelated with two glycine molecules, forming a stable complex. This structure enhances the solubility and absorption of zinc in the gastrointestinal tract, making it more bioavailable than traditional forms such as zinc oxide or zinc gluconate.
- Bioavailability Comparison : A study found that this compound has a relative bioavailability of 143.44% compared to zinc gluconate, indicating significantly higher absorption rates .
Formulation | Relative Bioavailability (%) | AUC Inf Ratio (Test/Reference) | Cmax Ratio (Test/Reference) |
---|---|---|---|
This compound | 143.44 | 1.38 | 1.42 |
Zinc Gluconate | 100 | 1.0 | 1.0 |
2.1 Effects on Plasma Zinc Levels
In a randomized trial involving young adult women, supplementation with this compound (60 mg/day) resulted in significant increases in plasma zinc levels compared to both placebo and zinc gluconate groups . The erythrocyte superoxide dismutase activity remained unchanged across all groups, suggesting that while zinc status improved, it did not lead to copper deficiency.
2.2 Impact on Intestinal Health
A study conducted on nursery pigs demonstrated that supplementation with this compound improved growth performance and intestinal health while reducing the need for zinc oxide in feed formulations. The study reported a decrease in fecal scores and improved mRNA expression of zinc transporters (ZIP4 and ZnT5), indicating enhanced intestinal absorption and utilization of zinc .
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Absorption : The chelation with glycine protects the zinc ion from undesirable interactions in the gastrointestinal tract, facilitating better absorption .
- Immune Modulation : Zinc plays a crucial role in immune function; studies suggest that this compound may positively influence immune responses during periods of oxidative stress .
- Antibacterial Properties : Research indicates that amino acid chelates like this compound exhibit antibacterial activity against pathogenic bacteria, which could be beneficial in clinical settings .
Case Study 1: this compound in Elderly Populations
A clinical trial assessed the effects of this compound supplementation on immune function in elderly participants. Results indicated improved immune markers and reduced incidence of infections compared to those receiving placebo .
Case Study 2: this compound for Skin Health
Another study explored the application of this compound in dermatological conditions such as acne. Participants who received oral supplementation showed significant improvement in skin lesions and overall skin health compared to control groups .
Q & A
Basic Research Questions
Q. How to determine the relative bioavailability of zinc glycinate compared to inorganic zinc sources (e.g., ZnSO₄) in animal models?
- Methodological Approach :
-
Use a randomized controlled trial (RCT) design with dietary supplementation groups. For example, prepare a basal diet deficient in zinc and supplement with graded levels of this compound and ZnSO₄ (e.g., 10–60 mg Zn/kg diet) .
-
Measure biomarkers such as tibia zinc content, metallothionein (MT) mRNA expression (via RT-qPCR), and plasma zinc levels. This compound has shown higher bioavailability in broilers, with 60 mg/kg improving tibia Zn content and MT expression compared to ZnSO₄ .
-
Calculate bioavailability using slope-ratio assays from dose-response curves of growth performance or tissue Zn accumulation.
- Key Data :
Zinc Source | Tibia Zn Content (mg/kg) | MT Expression (Fold Change) |
---|---|---|
ZnSO₄ | 120 ± 8 | 1.0 (Baseline) |
This compound | 180 ± 12* | 2.5 ± 0.3* |
*Significant difference (P < 0.05) vs. ZnSO₄ . |
Q. What experimental models are optimal for evaluating this compound’s effects on growth performance and nutrient utilization?
- Methodological Approach :
- Use poultry models (e.g., yellow-feathered broilers) due to their sensitivity to dietary zinc and standardized nutrient requirements. Diets should be corn-soybean-based with controlled mineral premixes .
- Measure feed intake, body weight gain, feed conversion ratio (FCR), and intestinal morphology (villus height/crypt depth ratio). This compound at 20–30 ppm improves FCR and villus structure compared to inorganic sources .
- Include a negative control group (zinc-deficient diet) and positive controls (ZnSO₄ or other organic forms like zinc pectin chelates) .
Advanced Research Questions
Q. How to resolve contradictions in tissue-specific accumulation of this compound (e.g., muscle vs. bone)?
- Methodological Approach :
-
Conduct dose-response studies with varying substitution ratios (e.g., 25%, 50%, 75% of this compound in total dietary zinc). For example, 50% substitution in pheasants increased leg muscle Zn content but not breast muscle .
-
Analyze tissue-specific uptake mechanisms using isotopic tracing (e.g., ⁶⁷Zn) or transporter expression (e.g., ZIP/ZnT families).
-
Consider species-specific factors: broilers prioritize bone deposition, while mammals may show higher hepatic or renal retention .
- Data Interpretation Framework :
-
Confounding Variables : Dietary interactions (e.g., calcium, phytates), genetic differences in MT regulation, and absorption kinetics .
-
Statistical Tools : Multivariate ANOVA with post-hoc tests to isolate effects of zinc source, dose, and tissue type .
Q. How does the chelation structure of this compound influence its stability and bioactivity in vivo?
- Methodological Approach :
- Characterize the coordination chemistry using X-ray crystallography or FT-IR spectroscopy. This compound forms a bis(glycinato) complex with a five-coordinate geometry, enhancing solubility and absorption .
- Compare dissociation rates in simulated gastric/intestinal fluids. Glycine’s neutral pH stability reduces premature Zn²⁺ release, improving intestinal uptake .
- Validate with in vitro Caco-2 cell models measuring transepithelial electrical resistance (TEER) and zinc transport efficiency .
Q. How to design experiments assessing this compound’s immunomodulatory effects (e.g., anti-inflammatory response)?
- Methodological Approach :
- Use LPS-challenged porcine alveolar macrophages (PAMs) to model inflammation. Treat with this compound (25–500 µg/mL) and quantify TNF-α and IL-1β via ELISA. Doses >100 µg/mL suppress cytokine production .
- Combine with IPEC-J2 intestinal cells to evaluate epithelial barrier function. This compound at 5 µg/mL increases TEER, but higher doses (50 µg/mL) disrupt integrity, suggesting a narrow therapeutic window .
- Experimental Design : 2 × 6 factorial (LPS dose × this compound dose) with randomized block design .
Q. Addressing Data Contradictions
Q. Why do studies report conflicting results on this compound’s antioxidant efficacy?
- Analysis Strategy :
- Compare assay protocols: Common markers (e.g., SOD, GSH-Px) vary in sensitivity. This compound upregulates Cu-Zn SOD in broilers but may not affect total antioxidant capacity in mammals .
- Control for basal diet zinc levels: Excess zinc (>100 ppm) can induce oxidative stress, masking glycinate-specific benefits .
- Recommendation : Standardize antioxidant assays (e.g., ORAC, FRAP) across studies and report zinc status (plasma/urine) at baseline .
Q. Methodological Best Practices
Properties
IUPAC Name |
zinc;2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXSXMSTSYWNMH-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162193 | |
Record name | Zinc glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14281-83-5, 7214-08-6 | |
Record name | Zinc glycinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc glycinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc glycinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zinc glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(glycinato-N,O)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | zinc glycyniate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC GLYCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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